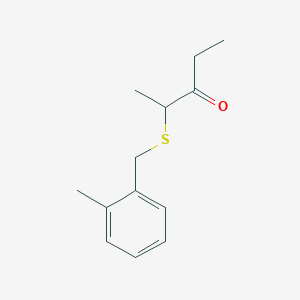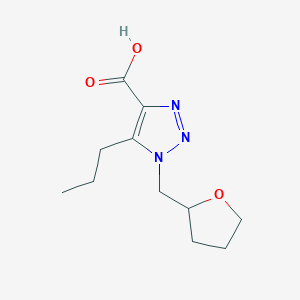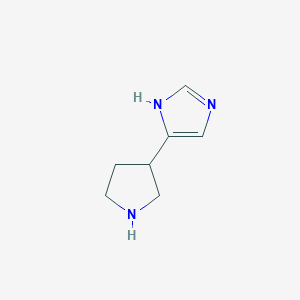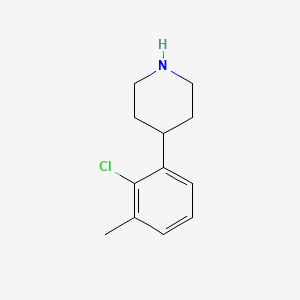
4-(2-Chloro-3-methylphenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Chloro-3-methylphenyl)piperidine is an organic compound with the molecular formula C12H16ClN It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a chlorinated methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloro-3-methylphenyl)piperidine typically involves the reaction of 2-chloro-3-methylbenzyl chloride with piperidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloro-3-methylphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its pharmacological properties.
Substitution: The chlorinated methylphenyl group can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used to replace the chlorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
4-(2-Chloro-3-methylphenyl)piperidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to receptor binding and enzyme inhibition, providing insights into biological pathways and mechanisms.
Industry: The compound may be used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-3-methylphenyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(2-Chloro-3-methylphenyl)piperazine: Similar in structure but contains a piperazine ring instead of a piperidine ring.
2-Chloro-3-methylphenylpiperidine: A positional isomer with the chlorine and methyl groups in different positions on the phenyl ring.
4-(2-Chloro-3-methylphenyl)morpholine: Contains a morpholine ring instead of a piperidine ring.
Uniqueness
4-(2-Chloro-3-methylphenyl)piperidine is unique due to its specific substitution pattern and the presence of both a chlorinated methylphenyl group and a piperidine ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C12H16ClN |
|---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
4-(2-chloro-3-methylphenyl)piperidine |
InChI |
InChI=1S/C12H16ClN/c1-9-3-2-4-11(12(9)13)10-5-7-14-8-6-10/h2-4,10,14H,5-8H2,1H3 |
InChI Key |
FCPSEDLMZLWSCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C2CCNCC2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,5S,6R,7S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B13529382.png)
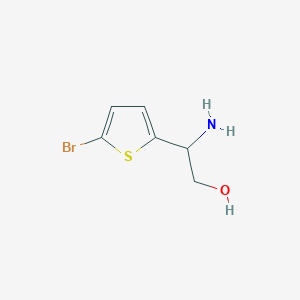
![3-[2-(Difluoromethoxy)phenyl]azetidine](/img/structure/B13529387.png)
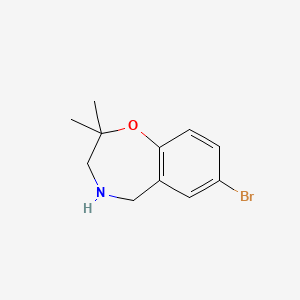
![2-Cyclopropyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B13529398.png)
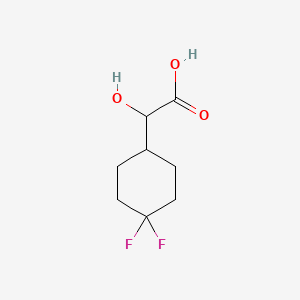
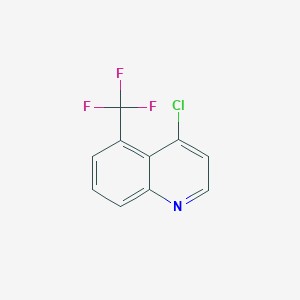
![1-[1-(2,5-Dimethylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13529413.png)
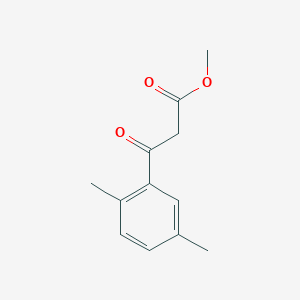
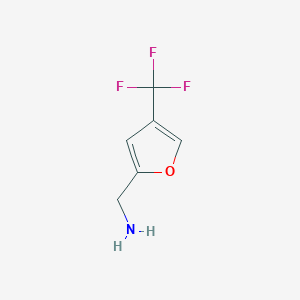
![(3R,4S)-1-[(tert-butoxy)carbonyl]-3-(ethoxycarbonyl)-4-isocyanopiperidine](/img/structure/B13529445.png)
